molecular formula C11H15ClINO B1394678 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219976-84-7

3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1394678
CAS No.: 1219976-84-7
M. Wt: 339.6 g/mol
InChI Key: OWCFDZCFUOZMJI-UHFFFAOYSA-N
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Description

3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. Its structure incorporates a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceutical science. The pyrrolidine ring is valued for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the ring's non-planarity and ability to undergo pseudorotation . These properties are crucial for improving the druggability of potential drug candidates by favorably modulating physicochemical parameters such as solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . The specific presence of the 4-iodobenzyl ether moiety attached to the pyrrolidine ring enhances the utility of this compound. The iodine atom can act as a handle for further chemical modifications, notably via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid diversification of the structure for the creation of chemical libraries. This makes the compound an invaluable intermediate for constructing more complex molecules aimed at various biological targets. Pyrrolidine derivatives are extensively investigated for the treatment of a wide spectrum of human diseases, including as anticancer agents, antibacterial agents, therapies for central nervous system (CNS) diseases, antidiabetics, and anti-inflammatory and analgesic agents . The stereogenicity of the pyrrolidine ring is a critical design consideration, as different stereoisomers can lead to vastly different biological profiles due to enantioselective binding to protein targets . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[(4-iodophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFDZCFUOZMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction:

Detailed Preparation Methodology

Starting Materials

Compound Role Typical Source/Preparation
4-Iodobenzyl chloride Alkylating agent Commercially available or synthesized via halogenation of 4-iodotoluene
Pyrrolidine Nucleophile Commercially available
Base (e.g., potassium carbonate or triethylamine) Acid scavenger Commercially available
Hydrochloric acid (HCl) Salt formation Commercially available

Reaction Conditions

  • Solvent: Commonly polar aprotic solvents such as acetonitrile, dichloromethane, or DMF are used to facilitate nucleophilic substitution.
  • Temperature: Typically room temperature to reflux depending on reactivity.
  • Base: Used to neutralize HCl generated during substitution and to maintain nucleophilicity.
  • Purification: After reaction, the mixture is acidified with HCl to precipitate or isolate the hydrochloride salt, followed by filtration and recrystallization.

Stepwise Synthesis Protocol

Step Description Conditions and Notes
1 Nucleophilic substitution: Pyrrolidine reacts with 4-iodobenzyl chloride Stir pyrrolidine and 4-iodobenzyl chloride in dry solvent with base at RT or mild heat for several hours.
2 Workup: Quench reaction, remove solvent, and extract crude product Typical aqueous workup and organic extraction
3 Salt formation: Add HCl gas or aqueous HCl to crude product to form hydrochloride salt Stir in appropriate solvent; salt precipitates or crystallizes
4 Purification: Recrystallization from ethanol or ethyl acetate To obtain pure 3-[(4-iodobenzyl)oxy]pyrrolidine hydrochloride

Supporting Research and Analogous Synthetic Insights

Analogous Compound Synthesis

  • The synthesis of 3-[(3-chlorobenzyl)oxy]pyrrolidine hydrochloride involves a similar nucleophilic substitution of 3-chlorobenzyl chloride with pyrrolidine, followed by acidification to the hydrochloride salt. This reaction proceeds efficiently under mild conditions with bases such as potassium carbonate or triethylamine.

  • The preparation of tert-butyl (R)-3-(methylsulfonyl)oxy)pyrrolidine-1-carboxylate , a pyrrolidine derivative, demonstrates the use of sulfonyl chlorides and bases like triethylamine in dichloromethane at low temperatures to functionalize the pyrrolidine ring, indicating the importance of controlled conditions to achieve selective substitution.

Palladium-Catalyzed Arylation Strategies

  • Advanced methodologies such as palladium-catalyzed C-H activation and arylation have been employed to functionalize pyrrolidine derivatives with aryl iodides, including 4-iodobenzyl-type groups. These methods provide high stereoselectivity and yield, though they are more complex and may be applied for more elaborate derivatives rather than simple ether formation.

Reaction Mechanism Overview

  • The nucleophilic oxygen of the pyrrolidine ring attacks the electrophilic carbon of the 4-iodobenzyl chloride, displacing chloride ion via an SN2 mechanism.
  • The presence of a base scavenges the released HCl, driving the reaction forward.
  • Subsequent acidification protonates the pyrrolidine nitrogen, forming the hydrochloride salt, which enhances compound stability and crystallinity.

Data Table: Comparative Preparation Parameters for Pyrrolidine Benzyl Ether Derivatives

Parameter This compound 3-[(3-Chlorobenzyl)oxy]pyrrolidine Hydrochloride Notes/Comments
Alkylating agent 4-Iodobenzyl chloride 3-Chlorobenzyl chloride Halogen affects reactivity and yield
Nucleophile Pyrrolidine Pyrrolidine Same nucleophile
Base Triethylamine or K2CO3 Triethylamine or K2CO3 Neutralizes HCl
Solvent Dichloromethane, acetonitrile Dichloromethane, acetonitrile Polar aprotic solvents preferred
Temperature 0 °C to RT or mild heating RT to reflux Depends on halide reactivity
Reaction time Several hours (4-24 h) Several hours (4-24 h) Monitored by TLC or HPLC
Yield Estimated moderate to high (50-80%) Moderate to high (60-80%) Dependent on purification
Purification Acidification with HCl, recrystallization Acidification with HCl, recrystallization Standard for hydrochloride salts

Summary of Research Findings

  • The nucleophilic substitution of benzyl halides with pyrrolidine is a well-established and efficient method to prepare benzyl ether pyrrolidine derivatives.
  • The iodo substituent on the benzyl ring is a good leaving group precursor and can also serve as a handle for further functionalization via cross-coupling reactions if desired.
  • Acidification to the hydrochloride salt improves compound handling, stability, and purity.
  • Alternative advanced methods such as palladium-catalyzed C-H activation offer stereoselective arylation routes but are more complex and suited for specialized derivatives.
  • Reaction conditions such as solvent choice, temperature, and base are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Insights
3-[(4-Iodobenzyl)oxy]pyrrolidine HCl 1219983-01-3 C₁₁H₁₅ClINO 339.60 4-iodobenzyl High polarizability; potential for strong van der Waals interactions .
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl - C₁₂H₁₅BrClNO ~304.62 4-bromo-2-methylphenoxy Bromine’s lower polarizability vs. iodine may reduce binding affinity; methyl group enhances steric hindrance .
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl 1220033-11-3 C₁₁H₁₂Cl₃NO 280.58 2,4-dichlorobenzyl Increased lipophilicity due to chlorine atoms; may improve membrane permeability but reduce aqueous solubility .

Key Trends :

  • Halogen Effects : Iodine’s large atomic radius and polarizability enhance binding to hydrophobic pockets, whereas chlorine and bromine offer moderate lipophilicity and smaller steric profiles .
  • Substituent Positioning : Electron-withdrawing halogens (e.g., 2,4-dichloro) can alter electronic density on the aromatic ring, affecting interactions with target proteins .

Heterocyclic and Functional Group Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences Implications
3-((4-Chlorobenzyl)oxy)piperidine HCl 1220033-10-2 C₁₂H₁₅Cl₂NO 276.61 Piperidine ring (6-membered) Larger ring size increases conformational flexibility; may improve binding to larger active sites .
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 1314419-67-4 C₁₀H₁₂ClFNO 231.66 4-fluorophenoxy Fluorine’s electronegativity enhances hydrogen bonding potential; lower molecular weight improves solubility .
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl 2060043-42-5 C₁₁H₂₂ClNO₂ 235.75 3-methoxycyclohexyl Bulky cyclohexyl group reduces solubility; methoxy group may stabilize via hydrogen bonding .

Key Trends :

  • Ring Size : Piperidine analogs (6-membered rings) exhibit distinct conformational preferences compared to pyrrolidine (5-membered), impacting target selectivity .
  • Functional Groups : Methoxy or fluorine substituents modulate electronic properties and solubility. For example, fluorine’s electronegativity enhances dipole interactions .

Industrial-Grade Comparators

Compound Name CAS Number Purity Grade Applications
3-[(4-Iodobenzyl)oxy]pyrrolidine HCl 1219983-01-3 ≥95% Research Pharmaceutical intermediate .
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl 1220033-11-3 99% Industrial Bulk synthesis of agrochemicals .
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine HCl 1219949-14-0 99% Industrial Surfactant or polymer additive .

Key Trends :

  • High-purity grades (≥95%) are critical for pharmaceutical research, while industrial-grade compounds prioritize cost-effectiveness for large-scale applications .

Biological Activity

3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride, with the CAS number 1219976-84-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-iodobenzyl alcohol with pyrrolidine in the presence of a suitable base. The reaction forms an ether linkage between the benzyl alcohol and the pyrrolidine ring, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.

Chemical Structure
The compound features a pyrrolidine ring substituted with a 4-iodobenzyl ether group. Its structural formula can be represented as follows:

C12H15ClINO\text{C}_{12}\text{H}_{15}\text{Cl}\text{I}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The iodine atom on the benzyl group may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential biological interactions. The compound can modulate enzyme activities and receptor binding, leading to various pharmacological effects.

Biological Activity

Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives containing similar pyrrolidine frameworks have shown cytotoxic effects against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The potency was assessed using MTT assays, revealing that these compounds could inhibit cell proliferation effectively .

Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies on pyrrole derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial effects comparable to established antibiotics like ciprofloxacin .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrrolidine derivatives for their anticancer properties. Among these, compounds similar to this compound displayed enhanced cytotoxicity against HT-29 cells. The study noted that structural modifications significantly influenced the compounds' effectiveness, emphasizing the importance of the substituent groups on the benzyl moiety .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrrole-based compounds. The results indicated that modifications in the structure led to varying degrees of effectiveness against Gram-positive bacteria. Compounds with halogen substitutions showed improved activity, suggesting that the presence of iodine in this compound could enhance its antimicrobial properties .

Research Findings Summary

Study Focus Findings
Anticancer ActivitySignificant cytotoxic effects against A375 and HT-29 cell lines; structure-dependent potency
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; MIC values between 3.12 - 12.5 μg/mL

Q & A

Q. What are the common synthetic routes for 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the 4-iodobenzyloxy group onto the pyrrolidine scaffold. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Catalysts : Use of triphenylphosphine in Mitsunobu reactions or palladium catalysts for coupling steps .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixtures) for isolating the hydrochloride salt.

Q. Table 1: Optimization Parameters

ParameterConsiderations
SolventPolarity, boiling point, compatibility with intermediates
TemperatureThermal stability of iodobenzyl group
CatalystsCost, reaction efficiency, byproduct formation
WorkupAcidification (HCl gas) to precipitate the hydrochloride salt

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Orthogonal methods are critical for confirming structure and purity:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the 4-iodobenzyl group (δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98% by area under the curve) .
  • LC/MS : Confirm molecular ion peaks ([M+H]+ expected at m/z ~348 for C11_{11}H13_{13}INO·HCl) and rule out sodium adducts .

Q. Table 2: Analytical Techniques

TechniquePurposeDetection Limit
NMRStructural confirmation0.1–1% impurities
HPLCPurity assessment0.5% impurities
LC/MSMolecular weight verification0.1% impurities

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the iodine substituent .
  • Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. Quench waste with 10% sodium thiosulfate to neutralize reactive iodine species .
  • Stability testing : Monitor decomposition via HPLC every 6 months; >5% degradation warrants repurification .

Advanced Research Questions

Q. How can researchers address discrepancies between NMR and HPLC purity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Residual solvents : NMR detects volatile impurities (e.g., acetone at δ 2.1 ppm), while HPLC may not .
  • Inorganic salts : HCl counterions do not appear in LC/MS but affect NMR baseline.
  • Resolution : Use gradient HPLC with longer run times (20–30 min) to separate co-eluting impurities. Confirm findings with 1^1H NMR integration and spiking experiments .

Q. What strategies are recommended for controlling genotoxic impurities during synthesis?

Methodological Answer:

  • Stepwise monitoring : Use LC/MS to detect intermediates with alkylating potential (e.g., unreacted 4-iodobenzyl bromide).
  • Purification : Ion-exchange chromatography or solid-phase extraction to remove iodinated byproducts .
  • Thresholds : Adhere to ICH Q3 guidelines (e.g., <1.5 μg/day for genotoxins) .

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Target selection : Prioritize kinases with known sensitivity to pyrrolidine derivatives (e.g., VEGFR-2, FGFR) based on structural analogs like CP-547632 .
  • Assay design :
    • In vitro : ATP-competitive assays (IC50_{50} determination) using recombinant kinases.
    • Cellular models : T-cell leukemia lines (e.g., Jurkat) for cytotoxicity profiling, referencing forodesine hydrochloride’s mechanism in T-cell malignancies .
  • Data interpretation : Compare dose-response curves with positive controls (e.g., staurosporine) and validate selectivity via kinase profiling panels .

Q. Table 3: Key Bioactivity Parameters

ParameterMethod
IC50_{50}Fluorescence polarization (FP) assays
SelectivityBroad-panel kinase screening (≥50 kinases)
CytotoxicityMTT assays in cancer cell lines

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.